molecular formula C28H22N4O6 B3854267 N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide

N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide

Cat. No.: B3854267
M. Wt: 510.5 g/mol
InChI Key: DYVUODXHXQXYSC-UHFFFAOYSA-N
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Description

N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration of Benzene Derivatives: The initial step involves the nitration of benzene derivatives to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitrobenzene derivatives are then subjected to reduction reactions to convert nitro groups to amino groups. This can be done using reducing agents such as iron powder in the presence of hydrochloric acid.

    Acylation: The amino derivatives are then acylated using 3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the amide bond.

    Coupling Reactions: The final step involves coupling the acylated product with 2-methyl-4-[3-methylphenyl]phenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing inflammation.

    Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide: shares similarities with other nitrobenzamide derivatives, such as:

Uniqueness

    Structural Complexity: The presence of multiple nitro groups and aromatic rings in this compound makes it structurally unique compared to simpler nitrobenzamide derivatives.

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O6/c1-17-13-19(9-11-25(17)29-27(33)21-5-3-7-23(15-21)31(35)36)20-10-12-26(18(2)14-20)30-28(34)22-6-4-8-24(16-22)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVUODXHXQXYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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